

An In-depth Technical Guide to (1-methylpiperidin-3-yl)methanol

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Compound of Interest

Compound Name: 1-Methyl-3-piperidinemethanol

Cat. No.: B042729

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of (1-methylpiperidin-3-yl)methanol, a key intermediate in pharmaceutical and neuroscience research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity

The nomenclature and various identifiers for (1-methylpiperidin-3-yl)methanol are crucial for accurate documentation and research.

IUPAC Name: (1-methylpiperidin-3-yl)methanol[1]

Synonyms: A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

- 1-Methyl-3-piperidinemethanol
- 3-Hydroxymethyl-1-methylpiperidine[1]
- (1-Methyl-3-piperidyl)methanol[1]
- 1-Methylpiperidine-3-methanol[1]
- NSC 66541[1]

- EINECS 231-488-5[1]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of (1-methylpiperidin-3-yl)methanol, which are essential for its handling, formulation, and application in experimental settings.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem[1]
XLogP3-AA	0.3	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Density	0.98 g/cm ³	Chem-Impex[2]
Boiling Point	114 °C at 20 mmHg	Chem-Impex[2]
Refractive Index	n _{20D} 1.48	Chem-Impex[2]

Synthesis Methodology

While specific experimental protocols for the synthesis of (1-methylpiperidin-3-yl)methanol are not extensively detailed in publicly available literature, a common and effective method involves the reduction of a suitable carboxylic acid or ester precursor. The following protocol is a representative procedure adapted from the synthesis of the isomeric 1-methyl-4-piperidinemethanol, which utilizes a lithium aluminum hydride (LAH) reduction.[3] This powerful reducing agent is highly effective for converting esters and carboxylic acids to primary alcohols. [2][4][5][6][7]

Experimental Protocol: Reduction of Ethyl 1-methylpiperidine-3-carboxylate

Materials:

- Ethyl 1-methylpiperidine-3-carboxylate
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether (Et_2O) or Tetrahydrofuran (THF)
- Water (H_2O)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)

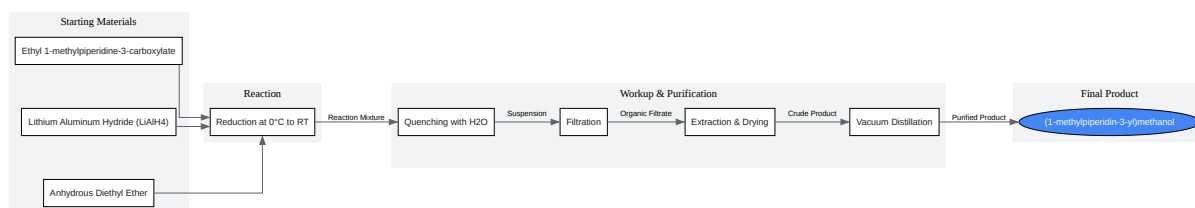
Procedure:

- **Reaction Setup:** A solution of ethyl 1-methylpiperidine-3-carboxylate in anhydrous diethyl ether is prepared. In a separate reaction vessel, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared and cooled to $0\text{ }^\circ\text{C}$ in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Ester:** The solution of ethyl 1-methylpiperidine-3-carboxylate is added dropwise to the cooled suspension of lithium aluminum hydride with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below $10\text{ }^\circ\text{C}$.
- **Reaction Progression:** After the addition is complete, the reaction mixture is allowed to gradually warm to room temperature and is stirred for several hours (typically 4-12 hours) to ensure the completion of the reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water at $0\text{ }^\circ\text{C}$ to decompose the excess lithium aluminum hydride and the aluminum complexes formed. This is a highly exothermic process and must be performed with caution.

- **Workup:** The resulting precipitate (aluminum salts) is removed by filtration. The filter cake is washed thoroughly with diethyl ether.
- **Extraction and Drying:** The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude (1-methylpiperidin-3-yl)methanol is then purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.

Logical Relationships and Workflows

The synthesis of (1-methylpiperidin-3-yl)methanol is a multi-step process that can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates the key stages of the synthesis described in the experimental protocol.



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Synthesis workflow for (1-methylpiperidin-3-yl)methanol.

Biological Relevance and Applications

(1-methylpiperidin-3-yl)methanol serves as a valuable building block in medicinal chemistry. Piperidine scaffolds are common in a wide range of biologically active compounds. While specific signaling pathways for (1-methylpiperidin-3-yl)methanol are not well-defined in current literature, its structural motifs are found in molecules targeting the central nervous system. It is often utilized as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs. Its potential for biological activity is an area of ongoing research.[8] The presence of a hydroxyl group and a tertiary amine makes it a versatile precursor for creating a diverse library of compounds for drug discovery.

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